molecular formula C9H7ClO2 B1621663 2-(3-Chlorophenyl)malonaldehyde CAS No. 74963-16-9

2-(3-Chlorophenyl)malonaldehyde

Cat. No. B1621663
CAS RN: 74963-16-9
M. Wt: 182.6 g/mol
InChI Key: MFHYLDNKLVUJAR-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)malonaldehyde (2-CPM) is an organic compound composed of an aldehyde group bonded to a malononitrile group. It is a colorless liquid with a pungent odor and is mainly used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. 2-CPM is also known as 2-chloro-3-hydroxymethylbenzaldehyde, 2-chlorophenylmalononitrile, and 3-chloro-2-hydroxybenzaldehyde.

Scientific Research Applications

Synthetic Chemistry

2-(3-Chlorophenyl)malonaldehyde serves as a precursor or intermediate in synthetic chemistry, contributing to the development of complex organic molecules. For instance, it may be involved in reactions leading to the synthesis of heterocyclic compounds, such as quinolines, which have significant biological activities. The chemistry of chlorophenyl-substituted aldehydes like 2-(3-Chlorophenyl)malonaldehyde is crucial for constructing fused or binary heterocyclic systems with potential applications in pharmaceuticals and materials science (Hamama et al., 2018).

Photocatalysis

Research on compounds structurally related to 2-(3-Chlorophenyl)malonaldehyde, such as chlorophenols, has provided insights into photocatalytic degradation processes. These studies are relevant for environmental remediation, particularly in water treatment, where photocatalysis can be used to degrade toxic organic pollutants. The effectiveness of photocatalysis, often employing titanium dioxide (TiO2) doped with various metals, in degrading chlorophenols under visible light has been demonstrated, offering a sustainable approach to mitigate environmental pollution (Lin et al., 2018).

Environmental Science

The oxidation and degradation of chlorophenol compounds in environments such as water bodies have significant implications for environmental science. Studies on the kinetics and reaction products of chlorophenol oxidation, including those structurally related to 2-(3-Chlorophenyl)malonaldehyde, help in understanding the fate of such compounds in the environment. These insights are crucial for developing strategies for the removal of chlorinated organic pollutants from water and soil, contributing to the broader field of environmental remediation (Li et al., 1993).

properties

IUPAC Name

2-(3-chlorophenyl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHYLDNKLVUJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395508
Record name 2-(3-chlorophenyl)malonaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)malonaldehyde

CAS RN

74963-16-9
Record name Propanedial, 2-(3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74963-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-chlorophenyl)malonaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Chlorophenyl)malondialdehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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